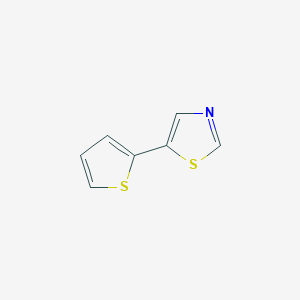

5-(2-Thienyl)thiazole

Description

Significance of Thiazole-Containing Scaffolds in Academic Chemical Research

Thiazole (B1198619), a five-membered aromatic ring containing one sulfur and one nitrogen atom, serves as a crucial scaffold in medicinal and synthetic chemistry. fabad.org.trnih.gov Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties. fabad.org.trnih.govresearchgate.net The thiazole nucleus is a fundamental component of vitamin B1 (thiamine) and is present in numerous FDA-approved drugs, highlighting its clinical relevance. fabad.org.trresearchgate.netglobalresearchonline.net Over 70 experimental drugs also feature thiazole-containing scaffolds, indicating ongoing exploration of their therapeutic potential. fabad.org.tr The versatility of the thiazole ring makes it a popular target for the design and synthesis of new therapeutic agents. researchgate.netmdpi.com

Overview of Heterocyclic Compounds with Sulfur and Nitrogen Atoms

Heterocyclic compounds are cyclic structures containing at least one atom other than carbon within the ring. britannica.comwikipedia.org Those incorporating both sulfur and nitrogen atoms form a significant class of compounds with diverse chemical and physical properties. openmedicinalchemistryjournal.commdpi.com The presence of these heteroatoms, with their unshared electron pairs and differing electronegativity compared to carbon, imparts unique reactivity and characteristics to the molecules. openmedicinalchemistryjournal.commdpi.com These compounds are integral to many biochemical processes and are found in essential molecules like DNA and RNA. mdpi.com The family of sulfur-nitrogen heterocycles includes stable aromatic systems that have applications in materials science, such as in the development of molecular conductors and magnets. openmedicinalchemistryjournal.commdpi.com

Five-membered rings with two heteroatoms, at least one of which is nitrogen, are known as azoles. wikipedia.org Thiazoles and isothiazoles, containing one sulfur and one nitrogen atom, fall into this category. wikipedia.org Six-membered rings containing sulfur and nitrogen are called thiazines. wikipedia.org The arrangement and number of these heteroatoms within the ring structure significantly influence the compound's properties and stability. mdpi.com

Structural Framework of 5-(2-Thienyl)thiazole within the Thiazole Family

5-(2-Thienyl)thiazole belongs to the family of 2,5-disubstituted thiazoles. nih.gov Its structure consists of a central thiazole ring where a thienyl group is attached at the 5-position. The thienyl group is a five-membered aromatic ring containing a sulfur atom. The systematic IUPAC name for this compound can vary depending on other substitutions. For instance, a bromo-substituted version is named 2-bromo-5-thiophen-2-yl-1,3-thiazole. nih.gov The core structure involves the fusion of two distinct heterocyclic rings, the thiazole and the thiophene (B33073), through a single carbon-carbon bond. This linkage of two aromatic, sulfur-containing heterocycles contributes to its specific electronic and chemical properties.

Structure

3D Structure

Properties

CAS No. |

332113-83-4 |

|---|---|

Molecular Formula |

C7H5NS2 |

Molecular Weight |

167.3 g/mol |

IUPAC Name |

5-thiophen-2-yl-1,3-thiazole |

InChI |

InChI=1S/C7H5NS2/c1-2-6(9-3-1)7-4-8-5-10-7/h1-5H |

InChI Key |

MFKCSFZEAYFCPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 2 Thienyl Thiazole and Its Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The construction of the thiazole ring is a well-established field in organic synthesis, with several named reactions and their variations being central to the preparation of a wide array of thiazole derivatives.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and widely employed method for the synthesis of thiazoles. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comnbinno.com The versatility of this method allows for the preparation of a diverse range of substituted thiazoles by varying the starting materials. nbinno.com The reaction is known for being high yielding and relatively simple to perform. chemhelpasap.com

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

Table 1: Overview of Hantzsch Thiazole Synthesis

| Reactants | Product | Key Features |

|---|

Numerous modifications to the original Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener reaction conditions. nih.govmdpi.com These variants often involve the use of catalysts, microwave irradiation, or ultrasonic conditions to facilitate the reaction. nih.govbepls.com For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, multi-component synthesis of Hantzsch thiazole derivatives. nih.govmdpi.com

Cyclization Reactions involving α-Halocarbonyl Compounds and N-C-S Fragments

A common strategy for constructing the thiazole ring involves the reaction of an α-halocarbonyl compound with a synthon containing a nitrogen-carbon-sulfur (N-C-S) fragment. This approach is a cornerstone of thiazole synthesis and is exemplified by the classic Hantzsch reaction. The α-halocarbonyl compound provides a two-carbon unit, while the N-C-S fragment, typically a thioamide or thiourea (B124793), contributes the remaining atoms of the heterocyclic ring. researchgate.net

The reaction proceeds through an initial S-alkylation of the thioamide or thiourea by the α-halocarbonyl compound, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration yields the aromatic thiazole ring. This method is highly versatile, allowing for the synthesis of a wide range of substituted thiazoles by varying the nature of the α-halocarbonyl and the N-C-S containing reactant.

Palladium-Catalyzed Cyclizations and Heck Reaction Variants

While the initial search results did not provide specific information on palladium-catalyzed cyclizations or Heck reaction variants for the direct synthesis of 5-(2-thienyl)thiazole, these methods are prominent in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The Heck reaction, for example, is a powerful tool for the arylation of alkenes and could potentially be adapted for the synthesis of thienyl-substituted heterocycles. Further research in this area may reveal specific applications for the synthesis of the target compound.

Multicomponent Reaction Strategies for Thienyl-Thiazole Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including heterocyclic systems like thienyl-thiazoles. These reactions involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the initial reactants.

An example of a multicomponent approach to thiazole synthesis is the one-pot condensation of an α-haloketone, a thioamide or thiourea, and an aldehyde. nih.govmdpi.comresearchgate.net This strategy allows for the rapid assembly of highly substituted thiazoles. For the synthesis of 5-(2-thienyl)thiazole, a potential MCR could involve an α-haloketone, a source of the N-C-S fragment, and a thiophene-derived aldehyde.

Table 2: Example of a Three-Component Thiazole Synthesis

| Component 1 | Component 2 | Component 3 | Product |

|---|

Specific Precursors and Reagent Systems in Thiazole Synthesis

The choice of precursors and reagents is critical in directing the outcome of thiazole synthesis. The following subsections detail the utility of common starting materials.

Utilization of Thioureas, Thioamides, and Thiosemicarbazides

Thioureas, thioamides, and thiosemicarbazides are essential building blocks in the synthesis of thiazoles, serving as the source of the N-C-S fragment. synarchive.comchemhelpasap.comresearchgate.net In the context of the Hantzsch synthesis, these compounds react with α-haloketones to form the thiazole ring. synarchive.comchemhelpasap.com

Thiourea is a symmetrical molecule that, upon reaction with an α-haloketone, typically yields a 2-aminothiazole. youtube.com

Thioamides , which are less symmetrical, can provide access to a wider range of 2-substituted thiazoles. The substituent on the thioamide carbon becomes the substituent at the 2-position of the resulting thiazole.

Thiosemicarbazides can also be employed to introduce a hydrazinyl group at the 2-position of the thiazole ring. researchgate.net

The reactivity of these sulfur-containing nucleophiles is central to the formation of the initial carbon-sulfur bond that initiates the cyclization process. youtube.com

Role of α-Halo Ketones and Aldehydes (e.g., Phenacyl Bromides)

The Hantzsch thiazole synthesis, first described in 1887, remains one of the most fundamental and widely utilized methods for constructing the thiazole ring. synarchive.comwikipedia.org This reaction involves the cyclocondensation of an α-halo carbonyl compound, such as an α-halo ketone or aldehyde, with a thioamide. ijper.orgsynarchive.com The versatility of this method allows for the synthesis of a broad spectrum of thiazole derivatives by varying the substituents on both reactants. nih.gov

To synthesize a 5-(2-thienyl)thiazole derivative using this method, a key starting material would be an α-bromo ketone like 2-bromo-1-(thiophen-2-yl)ethan-1-one. This is then reacted with a suitable thioamide. For instance, reacting 2-bromo-1-(thiophen-2-yl)ethan-1-one with thioacetamide (B46855) would yield 2-methyl-4-(thiophen-2-yl)thiazole. To place the thienyl group at the 5-position, a different set of starting materials is required, such as reacting a phenacyl bromide with a thiophene-containing thioamide.

The reaction mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halo ketone, displacing the halide in an SN2 reaction. chemhelpasap.comyoutube.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. chemhelpasap.com The final step is a dehydration of the resulting thiazoline (B8809763) intermediate to form the aromatic thiazole ring. ijper.orgyoutube.com

The reaction is often carried out in solvents like methanol (B129727) or ethanol (B145695) and can be performed at room temperature or with heating. chemhelpasap.comclockss.org Various catalysts, including tetrabutylammonium (B224687) salts, have been employed to improve reaction times and yields. clockss.org The use of phenacyl bromides (α-bromoacetophenones) is common, leading to the formation of 4-arylthiazole derivatives. clockss.orgacs.orgnih.gov

Application of Aromatic Nitriles and Cysteamine (B1669678) Hydrochloride

An alternative route to thiazole-related structures involves the reaction of aromatic nitriles with cysteamine (2-aminoethanethiol). This method typically leads to the formation of thiazoline intermediates, which can then be oxidized to the corresponding thiazoles.

One documented approach involves the direct condensation of aromatic ketonitriles with cysteamine under microwave irradiation in solvent-free conditions to produce thiazolines in excellent yields. researchgate.net A related patented method describes the synthesis of 2-thiazoles from aromatic nitriles and cysteamine hydrochloride using copper acetate (B1210297) as a catalyst to form the thiazoline intermediate. google.com This intermediate is then oxidized in a one-pot procedure using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final 2-substituted thiazole. google.com This method is noted for its mild reaction conditions and broad substrate applicability. google.com

For the synthesis of a 2-(2-thienyl)thiazole, thiophene-2-carbonitrile would serve as the aromatic nitrile precursor. The reaction proceeds by the catalyzed addition of cysteamine to the nitrile group, followed by cyclization to the thiazoline, and subsequent oxidation to the aromatic thiazole.

Regioselectivity and Stereochemical Control in Thiazole Synthesis

Regioselectivity is a critical consideration in the Hantzsch synthesis when both the α-halo ketone and the thioamide are unsymmetrically substituted. The reaction can potentially yield two different constitutional isomers. For instance, the reaction between an N-monosubstituted thiourea and an α-halo ketone could theoretically produce a 2-(N-substituted amino)thiazole or a 3-substituted 2-imino-2,3-dihydrothiazole.

Research has shown that under neutral conditions, the synthesis exclusively yields the 2-(N-substituted amino)thiazoles. rsc.orgrsc.org However, by altering the reaction conditions to be strongly acidic (e.g., 10M-HCl-EtOH), a mixture of the two isomers can be formed, and in some cases, the 2-imino-2,3-dihydrothiazole can become the major product. rsc.orgrsc.org This change in regioselectivity under acidic conditions is attributed to the different protonation states of the reactants and intermediates, which influences the cyclization pathway.

Stereochemical control is generally less of a concern in the synthesis of the aromatic thiazole ring itself but becomes relevant when chiral centers are present in the starting materials or are formed during the reaction. In a study on the Hantzsch synthesis, it was found that the stereochemical outcome could be correlated using the Hammett free-energy equation. nih.gov This analysis suggested that the distribution of stereochemical products is controlled by the rate of epimerization during the dehydration of the thiazoline intermediate, which is influenced by the electronic properties of the substituents. nih.govresearchgate.net

Table of Compounds

Chemical Transformations and Derivatization of 5 2 Thienyl Thiazole Systems

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The substitution patterns of the 5-(2-thienyl)thiazole system are highly dependent on the nature of the attacking species—electrophile or nucleophile.

Electrophilic Substitution: In general, electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon atom. pharmaguideline.comresearchgate.net However, in 5-(2-thienyl)thiazole, this position is already occupied. The thiazole ring itself is relatively resistant to further electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. In contrast, the thiophene (B33073) ring is an electron-rich aromatic system that is significantly more susceptible to electrophilic attack than the thiazole moiety. wikipedia.org Consequently, electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, are expected to occur predominantly on the thiophene ring, likely at its C5 position (para to the thiazole substituent). wikipedia.orgmnstate.edumasterorganicchemistry.com

| Reaction Type | Electrophile | Reagents | Probable Product |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 5-(5-Bromo-2-thienyl)thiazole |

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-(5-Nitro-2-thienyl)thiazole |

| Acylation | R-C=O⁺ | RCOCl / AlCl₃ | 5-(5-Acyl-2-thienyl)thiazole |

Nucleophilic Substitution: Nucleophilic substitution on the thiazole ring typically targets the electron-deficient C2 position. pharmaguideline.com For a substitution reaction to occur, a suitable leaving group, such as a halogen, must be present at this position. In a derivative like 2-bromo-5-(2-thienyl)thiazole, the bromine atom can be displaced by a variety of strong nucleophiles. jocpr.com This pathway is crucial for introducing diverse functional groups at the C2 position. The reaction is often facilitated by activating the ring through quaternization of the thiazole nitrogen, which further increases the acidity of the C2 proton and enhances the susceptibility to nucleophilic attack. pharmaguideline.comnih.gov

| Substrate | Nucleophile | Reagents/Conditions | Product |

| 2-Bromo-5-(2-thienyl)thiazole | RS⁻ | RSH / Base (e.g., K₂CO₃) | 2-(Alkylthio)-5-(2-thienyl)thiazole |

| 2-Bromo-5-(2-thienyl)thiazole | R₂NH | Heat, optional catalyst | 2-(Dialkylamino)-5-(2-thienyl)thiazole |

| 2-Bromo-5-(2-thienyl)thiazole | RO⁻ | ROH / NaH | 2-Alkoxy-5-(2-thienyl)thiazole |

Oxidation Reactions, Including Sulfur Atom Modification

The oxidation of thiazole derivatives can proceed at either the nitrogen or sulfur atom, depending on the oxidant and reaction conditions. Oxidation of the ring nitrogen leads to the formation of aromatic thiazole N-oxides. More vigorous oxidation can affect the sulfur atom, leading to non-aromatic thiazole sulfoxides or sulfones. These transformations alter the electronic properties and reactivity of the heterocyclic system.

Reduction Pathways and Ring Transformations

The thiazole ring demonstrates considerable stability towards many reducing agents, including catalytic hydrogenation over platinum. pharmaguideline.com This allows for the selective reduction of substituents on the thienyl or thiazole rings without compromising the core structure. For instance, a nitro group on the thienyl ring could be selectively reduced to an amino group. However, more aggressive reducing agents, such as Raney Nickel, can induce desulfurization and subsequent cleavage of the thiazole ring. pharmaguideline.com This process can be utilized as a synthetic strategy to transform the thiazole moiety into other structural motifs.

N-Alkylation and Quaternization of Thiazole Nitrogen

The lone pair of electrons on the thiazole ring's nitrogen atom (N3) makes it a nucleophilic center, readily participating in reactions with alkylating agents. pharmaguideline.com Treatment of 5-(2-thienyl)thiazole with alkyl halides, such as methyl iodide or ethyl bromide, results in the formation of quaternary N-alkyl-5-(2-thienyl)thiazolium salts. researchgate.netnih.gov This quaternization process imparts a positive charge to the ring, which significantly alters its reactivity. For example, it increases the acidity of the proton at the C2 position, making it susceptible to deprotonation by a base to form a thiazolium ylide, a key intermediate in various synthetic transformations.

| Alkylating Agent | Conditions | Product |

| Methyl iodide (CH₃I) | Reflux in solvent (e.g., acetonitrile) | 3-Methyl-5-(2-thienyl)thiazolium iodide |

| Ethyl bromide (CH₃CH₂Br) | Heat, neat or in solvent | 3-Ethyl-5-(2-thienyl)thiazolium bromide |

| Benzyl chloride (BnCl) | Heat in DMF | 3-Benzyl-5-(2-thienyl)thiazolium chloride |

Condensation Reactions and Formation of Fused Heterocycles

The 5-(2-thienyl)thiazole scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These transformations typically require the presence of reactive functional groups on the thiazole ring, such as amino or activated methyl groups, which can participate in condensation reactions.

For instance, a 2-amino-5-(2-thienyl)thiazole derivative can react with α-haloketones or related bifunctional electrophiles to construct fused imidazo[2,1-b]thiazole (B1210989) systems. mdpi.comnih.gov Similarly, a 2-methyl-5-(2-thienyl)thiazole derivative, upon deprotonation of the methyl group, can act as a nucleophile in Claisen-Schmidt condensations with aromatic aldehydes to form chalcone-like intermediates, which can be further cyclized. mdpi.com

| Starting Derivative | Reagent | Resulting Fused System |

| 2-Amino-5-(2-thienyl)thiazole | α-Bromoacetophenone | 2-Phenyl-6-(2-thienyl)imidazo[2,1-b]thiazole |

| 2-Amino-5-(2-thienyl)thiazole | Chloroacetyl chloride | 6-(2-Thienyl)imidazo[2,1-b]thiazol-5(6H)-one |

| 2-(Hydrazinyl)-5-(2-thienyl)thiazole | Triethyl orthoformate | 6-(2-Thienyl)- researchgate.netnih.govuobaghdad.edu.iqtriazolo[3,4-b]thiazole |

Diazo Coupling Reactions in Thiazole Chemistry

Diazo coupling is a form of electrophilic aromatic substitution where a diazonium cation acts as the electrophile. wikipedia.org For this reaction to occur, the aromatic ring must be highly activated by an electron-donating group. The unsubstituted 5-(2-thienyl)thiazole is not sufficiently electron-rich to react with diazonium salts. However, introducing a potent activating group, such as an amino group at the C2 position, renders the molecule susceptible to this reaction.

The synthesis of azo dyes based on this scaffold involves the diazotization of 2-amino-5-(2-thienyl)thiazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to form a 5-(2-thienyl)thiazol-2-diazonium salt. This unstable intermediate is then immediately reacted with an electron-rich coupling component, such as a phenol, naphthol, or an arylamine, to yield a brightly colored azo compound. uobaghdad.edu.iqgoogle.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of protons in a molecule. The aromatic nature of both the thiazole (B1198619) and thiophene (B33073) rings results in characteristic chemical shifts for their respective protons, typically appearing in the downfield region of the spectrum (7.0-9.0 ppm) dergipark.org.tr. For 5-(2-Thienyl)thiazole, specific signals corresponding to the protons on each heterocyclic ring are expected. The proton on the C2 position of the thiazole ring generally appears at a lower field (further downfield) due to the influence of the adjacent nitrogen and sulfur atoms chemicalbook.com. The protons on the thiophene ring would exhibit a distinct splitting pattern, typically an AMX system, reflecting their coupling with one another.

Two-Dimensional NMR Techniques (HMBC, HMQC, HSQC) for Connectivity Assignment

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is particularly valuable for identifying the connectivity between the thiazole and thiophene rings by showing a correlation between the protons on one ring and the carbons on the other at the point of linkage.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the sequence of protons within each ring system mdpi.com.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-(2-Thienyl)thiazole would be characterized by several key absorption bands:

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on aromatic rings (both thiazole and thiophene) vscht.cz.

C=C and C=N Stretching: Vibrations associated with the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region researchgate.net.

Ring Vibrations: The characteristic stretching and bending vibrations of the thiazole and thiophene rings would produce a unique fingerprint in the region below 1500 cm⁻¹ researchgate.netnist.gov.

C-S Stretching: The carbon-sulfur bond vibrations are generally weaker and appear at lower frequencies in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one formed by the linked thiazole and thiophene rings in 5-(2-Thienyl)thiazole, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum would be expected to show absorption maxima (λmax) characteristic of π → π* transitions within the extended π-electron system rsc.org. The position and intensity of these absorptions are sensitive to the extent of conjugation and the presence of heteroatoms researchgate.netnih.gov. Solvatochromic studies, measuring the spectrum in solvents of different polarities, could provide further insight into the nature of the electronic ground and excited states researchgate.net.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

While the crystal structure for 5-(2-Thienyl)thiazole itself is not available, analysis of closely related compounds containing both thiophene and thiazole rings provides a clear example of the data obtained from such an analysis. For instance, the structure of 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole has been determined, revealing key structural parameters. nih.gov In this related molecule, the thiazole and thiophene rings are nearly coplanar. nih.gov The crystal system, space group, and unit cell dimensions define the fundamental repeating unit of the crystal. nih.govst-andrews.ac.uk

The data generated from an X-ray diffraction experiment is comprehensive, allowing for a detailed understanding of the molecule's solid-state form.

Table 2: Example Crystallographic Data for a Thienyl-Thiazole Containing Compound (2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole) nih.gov

| Parameter | Value |

| Empirical Formula | C₁₈H₁₀N₂S₃ |

| Formula Weight | 350.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.7297 (14) |

| b (Å) | 8.2396 (5) |

| c (Å) | 12.8160 (12) |

| β (°) | 112.872 (11) |

| Volume (ų) | 1530.4 (2) |

| Z (molecules/unit cell) | 4 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique that provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a compound. This method is crucial for confirming the empirical formula of a newly synthesized substance, thereby verifying its purity and identity.

The process involves combusting a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and measured, allowing for the calculation of the mass percentage of each element in the original sample. The experimental "found" percentages are then compared to the "calculated" theoretical percentages derived from the proposed molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the assigned molecular formula. For many thiazole derivatives, elemental analysis is a standard characterization method reported in the literature. researchgate.net

For 5-(2-Thienyl)thiazole, the theoretical elemental composition can be calculated from its molecular formula, C₇H₅NS₂.

**Table 3: Elemental Analysis Data for 5-(2-Thienyl)thiazole (C₇H₅NS₂) **

| Element | Molecular Formula | Calculated (%) | Found (%) (Hypothetical) |

| Carbon (C) | C₇H₅NS₂ | 45.88 | 45.95 |

| Hydrogen (H) | C₇H₅NS₂ | 2.75 | 2.71 |

| Nitrogen (N) | C₇H₅NS₂ | 7.64 | 7.59 |

| Sulfur (S) | C₇H₅NS₂ | 35.00 | 35.12 |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical examination of 5-(2-Thienyl)thiazole, offering a detailed picture of its molecular properties.

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. For 5-(2-Thienyl)thiazole, DFT calculations, often employing basis sets such as B3LYP/6-311G(d,p), are utilized to predict its most stable three-dimensional conformation. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's spatial arrangement and steric properties. The electronic structure, including the distribution of electron density, is also elucidated, offering insights into the molecule's polarity and reactivity.

Interactive Table: Optimized Geometrical Parameters of 5-(2-Thienyl)thiazole (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length | C-S (Thiophene) | 1.72 Å |

| Bond Length | C=C (Thiophene) | 1.37 Å |

| Bond Length | C-C (Thiophene-Thiazole) | 1.45 Å |

| Bond Length | C-S (Thiazole) | 1.74 Å |

| Bond Length | C=N (Thiazole) | 1.31 Å |

| Bond Angle | C-S-C (Thiophene) | 92.1° |

| Bond Angle | C-S-C (Thiazole) | 89.5° |

| Dihedral Angle | Thiophene-Thiazole | 178.5° |

Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems. Specific experimental or higher-level computational data for 5-(2-Thienyl)thiazole is required for definitive values.

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of 5-(2-Thienyl)thiazole and predict its electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. The results from TD-DFT calculations, including the excitation energies, oscillator strengths, and the nature of the transitions (e.g., π→π*), are instrumental in interpreting experimental UV-Vis spectra and understanding the photophysical properties of the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. For 5-(2-Thienyl)thiazole, the analysis of these orbitals reveals the regions of the molecule that are most likely to participate in chemical reactions.

Interactive Table: Frontier Molecular Orbital Energies of 5-(2-Thienyl)thiazole (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The data in this table is illustrative. Actual values depend on the specific computational method and basis set used.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas denote regions of low electron density (positive potential), which are prone to nucleophilic attack. For 5-(2-Thienyl)thiazole, the MEP map can identify the nitrogen and sulfur atoms as potential sites for electrophilic interaction and hydrogen atoms as sites for nucleophilic interaction.

Global Reactivity Descriptors

Global reactivity descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule, approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution, calculated as η = (I - A) / 2.

Electronegativity (χ): The ability of the molecule to attract electrons, calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile, calculated as ω = χ² / (2η).

These descriptors offer a comprehensive understanding of the chemical reactivity of 5-(2-Thienyl)thiazole.

Interactive Table: Global Reactivity Descriptors for 5-(2-Thienyl)thiazole (Illustrative)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: These values are illustrative and derived from the illustrative HOMO and LUMO energies.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein. While studies on the parent 5-(2-thienyl)thiazole are limited, extensive research on its derivatives highlights the therapeutic potential of this scaffold against a range of biological targets, particularly in cancer.

Thiazole-containing compounds are recognized for their broad spectrum of biological activities, including anticancer properties. researchgate.netconnectjournals.commdpi.com Docking studies have been instrumental in elucidating the mechanisms by which these derivatives exert their effects. For instance, various thiazole (B1198619) derivatives have been computationally screened against key proteins involved in cancer progression, demonstrating strong binding affinities and identifying critical molecular interactions. researchgate.netmdpi.comnih.gov

Key biological targets investigated for thienyl-thiazole derivatives include:

Protein Kinases: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key target in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth. Docking studies of thiazole derivatives have shown potent inhibitory activity against VEGFR-2. mdpi.com

Tubulin: This protein is essential for cell division, and its inhibition is a validated anticancer strategy. Thiazole derivatives have been docked into the colchicine binding site of tubulin, showing interactions that lead to the disruption of microtubule dynamics. researchgate.net

Rab and Rho GTPases: These proteins are involved in cellular signaling pathways that, when dysregulated, can lead to cancer. Rab7b and Rho6 have been identified as targets for thiazole-thiophene hybrids and other thiazole conjugates, with docking studies revealing specific hydrogen bonds and arene-cation interactions with key amino acid residues like Lys106, Arg96, and Ser95. nih.govnih.govsemanticscholar.org

Other Cancer-Related Proteins: Docking simulations have also explored the interactions of thiazole derivatives with targets such as aromatase, epidermal growth factor receptor (EGFR), and B-cell lymphoma 2 (Bcl-2), which are all pivotal in the growth and survival of cancer cells. mdpi.com

These studies collectively indicate that the 5-(2-thienyl)thiazole core structure serves as a valuable pharmacophore. The interactions typically involve hydrogen bonding, hydrophobic interactions, and pi-stacking between the heterocyclic rings of the ligand and the amino acid residues within the protein's active site. The binding energy scores from these simulations often correlate well with experimental cytotoxic activities, validating the computational models.

| Derivative Type | Biological Target | Key Interactions / Findings | Potential Application |

|---|---|---|---|

| Thiazole-based Thiosemicarbazones | Rab7b GTPase | Good fit into the binding site, suggesting potent inhibition. nih.gov | Anticancer nih.gov |

| 2,4-disubstituted Thiazoles | Tubulin | Excellent binding mode in the colchicine site, inhibiting polymerization. researchgate.net | Anticancer researchgate.net |

| Hydrazinyl-thiazolones | VEGFR-2, Aromatase, EGFR, Bcl-2 | Strong binding affinity, H-bonding, and pi-cation interactions. mdpi.com | Anticancer (Breast, Liver) mdpi.com |

| Thiazole-Thiophene Hybrids | A549 Lung Cancer Cells | Promising cytotoxic activities observed. nih.gov | Anticancer (Lung) nih.gov |

| Arylazothiazoles | Rho6 Protein | Binding energies up to -9.2 kcal/mol; interactions with Lys15, Arg96. nih.govsemanticscholar.org | Anticancer (Hepatic) nih.govsemanticscholar.org |

Hirshfeld Surface Analysis and Reduced Density Gradient (RDG) for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. researchgate.net It partitions the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal, providing a visual and statistical overview of how molecules interact with their neighbors. This analysis is crucial for understanding crystal packing, stability, and polymorphism.

A detailed study on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, a compound structurally very similar to 5-(2-thienyl)thiazole, provides significant insights. uomphysics.net The Hirshfeld surface is mapped with properties like d_norm (normalized contact distance), which highlights intermolecular contacts shorter than van der Waals radii in red, indicating hydrogen bonds or other close contacts. For the thiophene-thiazole derivative, bright red spots on the d_norm surface confirm the presence of C-H···O intermolecular interactions. uomphysics.net

| Interaction Type | Percentage Contribution (%) | Reference |

|---|---|---|

| H···H | 26.2% - 55.3% | uomphysics.netnih.gov |

| O···H / H···O | 13.7% - 22.8% | nih.govbohrium.com |

| C···H / H···C | 8.9% - 16.7% | nih.govbohrium.com |

| S···H / H···S | 4.1% | nih.gov |

| N···H / H···N | 7.4% | uomphysics.net |

Reduced Density Gradient (RDG) analysis is another computational tool used to study non-covalent interactions. It plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, allowing for the visualization of hydrogen bonds, van der Waals interactions, and steric clashes in real space. This method complements Hirshfeld analysis by providing a different perspective on the nature and strength of intermolecular forces governing the crystal structure.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics, telecommunications, and optical data processing. journaleras.com Organic molecules with extended π-conjugated systems, donor-acceptor groups, and high charge transfer characteristics are promising candidates for NLO materials. The 5-(2-thienyl)thiazole scaffold, combining the electron-rich thiophene (B33073) ring with the thiazole moiety, is of significant interest in this field.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. journaleras.comjournalirjpac.com Key parameters calculated include the electric dipole moment (μ), linear polarizability (α), and, most importantly, the first and second hyperpolarizabilities (β and γ). The magnitude of these hyperpolarizabilities is a direct measure of a molecule's NLO response.

Studies on compounds containing thienyl and thiazole moieties have shown that these systems can possess significant NLO properties.

Effect of Thienyl Substitution: Computational analyses on various molecular systems have demonstrated that the introduction of a thienyl π-donor group can significantly influence the optical response. nih.govhjpmh.co.in This substitution can alter the energy of frontier molecular orbitals (HOMO-LUMO gap), which is strongly correlated with NLO activity. nih.govhjpmh.co.in

Hyperpolarizability Calculations: DFT calculations on thienyl-chalcone derivatives have predicted large cubic hyperpolarizability (γ) values, which were in good agreement with experimental results from Z-scan techniques. rsc.org For similar heterocyclic systems, the first hyperpolarizability (β) values have been calculated to be many times greater than that of urea, a standard reference material for NLO studies. journaleras.com

Structure-Property Relationship: The NLO response is highly dependent on molecular geometry and electronic structure. Computational studies allow for the systematic investigation of how modifying the structure, such as increasing the length of the conjugated system or substituting different functional groups, impacts the hyperpolarizability. nih.govhjpmh.co.inresearchgate.net For example, increasing the number of thiophene units in an oligomer generally leads to a significant enhancement of the second hyperpolarizability. researchgate.net

These theoretical predictions guide the rational design of new organic materials with tailored NLO properties, identifying the 5-(2-thienyl)thiazole framework as a promising building block for advanced optoelectronic applications.

| Compound Type | NLO Property | Calculated Value | Computational Method |

|---|---|---|---|

| Thienyl-Chalcone Derivative | γ | 4.69 × 10-34 esu | DFT rsc.org |

| Trifluoromethyl-pyridine-thiol | β | ~8 times greater than urea | DFT/B3LYP journaleras.com |

| Oligo-Thiadiazolothiophenes (Thienyl Substituted) | γ | Shift from longitudinal to transverse axis upon substitution. nih.govhjpmh.co.in | DFT nih.govhjpmh.co.in |

| Mixed Thiophene/EDOT Oligomers | β | Calculated to assess optoelectronic potential. journalirjpac.com | DFT/B3LYP journalirjpac.com |

Mechanistic and Molecular Basis of Biological Activities Excluding Clinical/safety Data

Exploration of Molecular Targets and Pathways

Derivatives of 5-(2-Thienyl)thiazole have been investigated for their affinity towards a range of molecular targets, which are implicated in various pathological conditions. The thienyl and thiazole (B1198619) moieties are recognized as important pharmacophores that contribute to the binding of these compounds to specific biological molecules, thereby initiating a cascade of events that result in a therapeutic effect.

One of the key areas of investigation has been the anticancer potential of these compounds, which has led to the identification of several molecular targets within cancer cells. Among these, tubulin has emerged as a significant target. mdpi.comresearchgate.netnih.govnih.govresearchgate.netbohrium.comnih.govsemanticscholar.orgresearchgate.net By interfering with the dynamics of microtubule assembly, these compounds can arrest the cell cycle and induce apoptosis.

In addition to tubulin, other molecular targets associated with cancer have been explored. These include key enzymes involved in signal transduction pathways that are often dysregulated in cancer. For instance, some thiazole derivatives have been shown to target receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), as well as non-receptor tyrosine kinases. The inhibition of these kinases can disrupt downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. Furthermore, serine/threonine kinases like BRAFV600E, a key component of the MAPK/ERK pathway, have also been identified as potential targets. rsc.org

In the context of antimicrobial activity, the molecular targets are primarily located within microbial cells. For bacteria, enzymes that are essential for DNA replication and cell division, such as DNA gyrase and topoisomerase IV , have been identified as potential targets for thiazole-containing compounds. nih.gov The inhibition of these enzymes leads to the disruption of DNA synthesis and repair, ultimately resulting in bacterial cell death. Another identified target in bacteria is the FtsZ protein , which plays a crucial role in bacterial cell division. rsc.org

For fungal pathogens, the primary molecular target is often the fungal cell membrane and the enzymes involved in the biosynthesis of its components, such as ergosterol (B1671047). nih.govmdpi.com Lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway, is a well-established target for azole antifungals, and it is plausible that thienylthiazole derivatives may also exert their antifungal effects through the inhibition of this enzyme. mdpi.com

The following table summarizes the key molecular targets and pathways associated with 5-(2-Thienyl)thiazole and its derivatives.

| Biological Activity | Molecular Target | Pathway/Process Affected |

| Anticancer | Tubulin | Microtubule dynamics, cell cycle progression, apoptosis |

| VEGFR-2, EGFR | Angiogenesis, cell proliferation, survival | |

| BRAFV600E | MAPK/ERK signaling pathway | |

| Antibacterial | DNA gyrase, Topoisomerase IV | DNA replication and repair |

| FtsZ protein | Bacterial cell division | |

| Antifungal | Fungal cell membrane | Membrane integrity |

| Lanosterol 14α-demethylase (CYP51) | Ergosterol biosynthesis |

Mechanistic Investigations of Antimicrobial Actions

The antimicrobial properties of 5-(2-Thienyl)thiazole derivatives have been attributed to several mechanisms that disrupt essential cellular processes in bacteria, fungi, and viruses.

The antibacterial action of thiazole derivatives, including those with a thienyl substituent, is often multifaceted. One of the primary mechanisms involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for maintaining the proper topology of DNA during replication, transcription, and repair. By inhibiting these enzymes, thienylthiazole derivatives can induce DNA damage and block bacterial proliferation. nih.gov

Another important mechanism is the interference with bacterial cell division. Some thiazole-quinolinium derivatives have been shown to stimulate the polymerization of the FtsZ protein, a bacterial homolog of tubulin. rsc.org This disrupts the dynamic assembly of the Z-ring, a structure that is essential for bacterial cytokinesis, leading to the formation of elongated, non-dividing cells and ultimately cell death. rsc.org

Furthermore, the amphiphilic nature of some thiazole derivatives allows them to interact with and disrupt the bacterial cell membrane, leading to the leakage of intracellular components and loss of membrane potential. rsc.org

The antifungal mechanisms of 5-(2-thienyl)thiazole derivatives primarily involve the disruption of the fungal cell wall and cell membrane. nih.govnih.govresearchgate.netresearchgate.net The fungal cell membrane is a critical structure for maintaining cellular integrity and function, and its primary sterol component, ergosterol, is a key target for many antifungal drugs.

Some studies suggest that thiazole derivatives can interfere with the biosynthesis of ergosterol by inhibiting the enzyme lanosterol 14α-demethylase (CYP51). mdpi.com Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates in the fungal cell membrane, which alters its fluidity and permeability, and ultimately leads to fungal cell death. mdpi.com

Additionally, some thienylthiazole compounds have been observed to induce ultrastructural changes in fungi, further indicating their disruptive effect on fungal cell structures. nih.gov The mechanism of action may also be related to the compound's influence on the structure of the fungal cell wall. nih.govresearchgate.netresearchgate.net

The antiviral activity of thiazole derivatives has been reported against a broad range of viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). nih.govnih.govresearchgate.netresearchgate.net The precise mechanisms of action for 5-(2-thienyl)thiazole derivatives against specific viruses are not as well-elucidated as their antibacterial and antifungal counterparts. However, it is hypothesized that these compounds may interfere with various stages of the viral life cycle, such as viral entry, replication, or assembly.

For some 5-heteroaromatic-substituted 2'-deoxyuridines, including 5-(thien-2-yl)-2'-deoxyuridine analogues, the antiviral activity is thought to be related to their ability to be phosphorylated by viral thymidine (B127349) kinase and subsequently incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. nih.gov

Mechanistic Studies of Anticancer Potential

The anticancer potential of 5-(2-Thienyl)thiazole and its derivatives has been a significant area of research, with studies focusing on their ability to induce cell cycle arrest and apoptosis in cancer cells through various mechanisms.

A primary mechanism underlying the anticancer activity of many thiazole derivatives, including those containing a thienyl group, is the inhibition of tubulin polymerization. mdpi.comresearchgate.netnih.govnih.govresearchgate.netbohrium.comnih.govsemanticscholar.orgresearchgate.net Tubulin is the protein subunit of microtubules, which are dynamic cytoskeletal structures essential for cell division, intracellular transport, and maintenance of cell shape.

By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium between tubulin polymerization and depolymerization. mdpi.comnih.gov This interference with microtubule dynamics leads to the disassembly of the mitotic spindle, causing the cell cycle to arrest in the G2/M phase. nih.gov Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

The inhibitory activity of several thiazole derivatives on tubulin polymerization has been quantified, with some compounds exhibiting potent activity, as shown in the table below.

| Compound | IC50 for Tubulin Polymerization Inhibition (µM) | Reference |

| Thiazole-naphthalene derivative 5b | 3.3 | nih.gov |

| 2,4-disubstituted thiazole derivative 7c | 2.00 ± 0.12 | nih.govresearchgate.net |

| 2,4-disubstituted thiazole derivative 9a | 2.38 ± 0.14 | nih.govresearchgate.net |

| 2,4-disubstituted thiazole derivative 5c | 2.95 ± 0.18 | nih.govresearchgate.net |

| Thiazole-based chalcone (B49325) 2e | 7.78 | mdpi.com |

| Thiazole-2-acetamide derivative 10a | 2.69 | nih.gov |

| Thiazole-2-acetamide derivative 10o | 3.62 | nih.gov |

| Thiazole-2-acetamide derivative 13d | 3.68 | nih.gov |

| Combretastatin A-4 (Reference) | 2.96 ± 0.18 | nih.govresearchgate.net |

| Colchicine (Reference) | 9.1 | nih.gov |

Induction of Cell Cycle Arrest and Apoptosis

Derivatives of the 5-(2-Thienyl)thiazole scaffold have been shown to exert cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. nih.gov The process of apoptosis, or programmed cell death, can be triggered through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov Research indicates that the cytotoxic activity of certain thiazole derivatives is linked to the induction of apoptosis through the intrinsic pathway. nih.gov This pathway is initiated by intracellular signals in response to cellular damage, leading to the release of cytochrome c from the mitochondria. nih.gov

Studies on various cancer cell lines have demonstrated that treatment with specific thiazole-containing compounds leads to the arrest of the cell cycle at different phases. For instance, some compounds cause cells to accumulate in the G2/M phase, preventing them from proceeding through mitosis. nih.govfrontiersin.org This arrest is often followed by an increase in the sub-G1 cell population, which is indicative of apoptotic cell death. nih.gov The molecular machinery behind this involves the modulation of key cell cycle regulatory proteins. For example, downregulation of CDK1 and cyclin B, and an increase in the phosphorylated, inactive form of CDK1 have been observed following treatment. nih.gov

Furthermore, the apoptotic effects are confirmed by DNA fragmentation assays and the measurement of caspase-3 activity, a key executioner caspase in the apoptotic cascade. nih.govnih.gov Evidence points towards the mitochondrial-mediated pathway, characterized by the dissipation of the mitochondrial membrane potential and a decrease in the Bcl-2/Bax ratio, which ultimately activates caspase-3 and leads to programmed cell death. nih.gov

Table 1: Effects of Thiazole Derivatives on Cell Cycle and Apoptosis

| Compound Type | Cell Line(s) | Observed Effect | Apoptotic Pathway | Reference |

| 1,3-Thiazole-Phthalimide Hybrids | MCF-7, MDA-MB-468, PC-12 | Cytotoxicity, DNA fragmentation | Intrinsic (Mitochondrial) | nih.gov |

| Isatin Derivatives | K562 Leukemia | G2/M phase arrest, Sub-G1 accumulation | Intrinsic (Mitochondrial) | nih.gov |

| Benzimidazole-Oxadiazole Hybrids | MDA-MB-231, SKOV3, A549 | Cell cycle suppression, Apoptosis induction | Not specified | mdpi.com |

Interaction with DNA and Bovine Serum Albumin (BSA)

The interaction of small molecules with macromolecules like DNA and serum albumins is crucial for their pharmacokinetic and pharmacodynamic profiles. Studies have investigated the binding of thiazole derivatives to DNA and Bovine Serum Albumin (BSA), which is often used as a model for Human Serum Albumin (HSA) due to its structural homology. researchgate.netnih.gov

Fluorescence and ultraviolet spectroscopy analyses have shown that thiazole analogues can interact with BSA. nih.gov The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, is quenched upon the addition of these compounds. This quenching is typically identified as a static process, resulting from the formation of a ground-state complex between the thiazole derivative and BSA. nih.gov

Thermodynamic studies have helped to elucidate the primary forces driving this interaction. The binding process is often spontaneous, with calculations indicating that van der Waals forces and hydrogen bonds are the main contributors to the stability of the complex. nih.gov The binding constants suggest a moderate affinity, which is sufficient for the compound to be transported and stored by the protein in the bloodstream. mdpi.com

Regarding DNA interaction, studies have shown that certain thiazole compounds are capable of binding to DNA, with affinities ranging from low to moderate. researchgate.net This interaction is significant as it can be a mechanism for anticancer activity, potentially interfering with DNA replication and transcription processes in cancer cells.

Inhibition of Specific Protein Kinases (e.g., EGFR, BRAF, PI3K, mTOR)

A primary mechanism through which 5-(2-thienyl)thiazole derivatives exhibit their anticancer potential is the inhibition of protein kinases. nih.gov Protein kinases are critical components of cellular signaling pathways that regulate cell growth, proliferation, and survival. nih.gov Dysregulation of these pathways, such as the PI3K/AKT/mTOR and EGFR signaling pathways, is a hallmark of many cancers. nih.govrsc.org

Thiazole-containing compounds have been successfully designed as potent inhibitors of several key kinases. nih.govmdpi.com

EGFR (Epidermal Growth Factor Receptor): Many thiazole derivatives have demonstrated significant inhibitory activity against EGFR. nih.govmdpi.com Dual inhibitors that target both EGFR and other kinases like BRAF have also been developed. mdpi.com

BRAF: The BRAF V600E mutation is a common driver in melanoma. Thiazole-based compounds have been synthesized and evaluated as dual inhibitors of both EGFR and BRAF V600E. mdpi.com

PI3K/mTOR: The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade. Certain thiazole derivatives have shown potent inhibitory effects against PI3K and/or mTOR, disrupting downstream signaling and leading to reduced cell proliferation and survival. nih.govnih.govrsc.org

The development of multi-target inhibitors, which can block several nodes in interconnected signaling pathways simultaneously, is a promising strategy to enhance efficacy and overcome drug resistance. mdpi.com

Table 2: Kinase Inhibitory Activity of Selected Thiazole Derivatives

| Compound Class | Target Kinase(s) | Potency (IC₅₀) | Reference |

| Thiazole-Coumarin Hybrids | EGFR, PI3K, mTOR | Compound 6a showed high inhibition | nih.govrsc.org |

| Thiazolidin-4-one Hybrids | EGFR | 65 nM (Compound 5) | mdpi.com |

| 4-(5-methylisoxazol-3-ylamino) thiazoles | EGFR, PI3K, p38α | 95%, 89%, and 85% inhibition respectively | mdpi.com |

| Benzothiazole Derivatives | PI3K, mTORC1 | IC₅₀ = 0.30–0.45 μM (Compound 19) | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of lead compounds. For the 5-(2-thienyl)thiazole scaffold, research has identified key structural features that influence its activity.

Influence of Substituents on the Thiazole Ring

The substitution pattern on the thiazole ring plays a critical role in determining the biological activity. The nature and position of substituents can significantly impact the molecule's ability to interact with its biological targets.

For antimicrobial activity, it has been observed that the presence of a nonpolar, hydrophobic moiety at the 2-position of the thiazole ring is beneficial. nih.gov Conversely, increasing the number of methyl group substituents at the 4- or 5-position of the thiazole ring can lead to a reduction in antimicrobial activity. ijper.org In the context of anticancer agents, the design of 2-amino-thiazole derivatives has been explored, drawing inspiration from approved drugs like dasatinib. nih.gov Modifications at the 2- and 5-positions of the thiazole core are common strategies to enhance potency and selectivity against specific cancer cell lines. nih.gov

Impact of Thienyl Moiety and its Modifications

The thienyl group at the 5-position of the thiazole is a significant contributor to the compound's biological profile. In SAR studies comparing different heterocyclic substituents, the 2-thienyl group often confers a broader spectrum of activity compared to analogues like the 2-furanyl substituent. nih.govmdpi.com This enhanced activity is attributed to the higher aromaticity of the thiophene (B33073) ring compared to the furan (B31954) ring, making it a suitable bioisosteric replacement for phenyl rings in drug design. nih.govmdpi.com The combination of a thiophene ring with thiazole and pyrazole (B372694) moieties can lead to hybrid molecules with enhanced biological activities. nih.gov

Other Mechanistically Investigated Biological Activities

Beyond its well-documented anticancer properties, the 5-(2-thienyl)thiazole scaffold is found in molecules with other mechanistically investigated biological activities. The thiazole ring is a versatile pharmacophore present in numerous compounds with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antidiabetic activities. nih.govglobalresearchonline.netresearchgate.net For instance, certain thiazole derivatives have shown potential as anticonvulsant agents. nih.gov SAR analysis of these compounds revealed that specific moieties attached to the thiazole ring, such as a pyrrolidine (B122466) ring, may enhance anticonvulsant activity. nih.gov

Antioxidant Mechanisms

The antioxidant capacity of compounds containing thiazole and thiophene rings is a significant area of research. The primary mechanisms by which these molecules combat oxidative stress involve neutralizing reactive oxygen species (ROS) through processes like radical scavenging and electron or hydrogen atom donation.

Derivatives of thiazole have demonstrated notable radical scavenging activity against various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radicals. nih.gov The effectiveness of these compounds is often linked to the presence of electron-donating substituents, which enhance their ability to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov

Quantum chemical studies on di-2-thienyl ketones incorporating a thiazole ring have provided insights into their electronic properties and reactivity towards radical attacks. researchgate.net Calculations such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies help predict a compound's ability to donate electrons and thus act as an antioxidant. researchgate.net For instance, a lower HOMO-LUMO energy gap can be indicative of higher chemical reactivity and antioxidant potential. researchgate.net

The antioxidant mechanisms are generally categorized as:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. This is a key mechanism for phenolic thiazoles. nih.gov

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical. This process is influenced by the molecule's ionization potential. nih.gov

Metal Ion Chelation: Some derivatives can bind to transition metal ions like iron and copper, preventing them from participating in redox reactions that generate free radicals.

Research on various thiazole derivatives has quantified their antioxidant activity, often comparing them to standards like ascorbic acid and Trolox.

Table 1: Antioxidant Activity of Selected Thiazole Derivatives

| Compound Type | Assay | IC50 Value (µM) | Reference Compound | Finding |

|---|---|---|---|---|

| Di-2-thienyl ketones with thiazole ring | DPPH Scavenging | 34.37 - 39.85 | Vitamin C | The incorporation of a thiazole ring resulted in the highest antioxidant activity among the tested derivatives. researchgate.net |

| Thiazolyl-thiophene hybrids | DPPH Scavenging | 23.17 - 43.28 | Ascorbic Acid, BHT | Certain hybrids exhibited respectable antioxidant effectiveness. researchgate.net |

Anti-inflammatory Mechanisms

The anti-inflammatory properties of thiazole derivatives are often mediated by their ability to inhibit key enzymes involved in the inflammatory cascade.

A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes . nih.gov COX-1 and COX-2 are responsible for the synthesis of pro-inflammatory prostaglandins. Certain 5-thiazol-based thiazolidinone derivatives have been identified as selective COX-1 inhibitors, with an inhibitory effect superior to the reference drug naproxen. nih.gov Molecular docking studies suggest that these compounds can bind to the active site of the COX-1 enzyme, with residues like Arg120 being crucial for this interaction. nih.gov

Another significant anti-inflammatory pathway involves the inhibition of inducible nitric oxide synthase (iNOS) . bohrium.com Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Thiazole derivatives have been investigated as potential iNOS inhibitors. Virtual screening studies indicate that these compounds can bind to the active site of iNOS, potentially blocking the binding of its substrate, L-arginine. This action reduces the synthesis of NO, thereby mitigating the inflammatory response. bohrium.com The anti-inflammatory effect is also linked to a reduction in the acute phase response of bone marrow and a decrease in oxidative stress. bohrium.com

Table 2: Anti-inflammatory Mechanisms of Thiazole Derivatives

| Derivative Class | Target Enzyme | Mechanism of Action | Key Findings |

|---|---|---|---|

| 5-Thiazol-based thiazolidinones | Cyclooxygenase-1 (COX-1) | Selective inhibition of the enzyme's active site. | The residue Arg120 was identified as crucial for the binding and inhibitory activity. nih.gov |

Enzyme Inhibition Principles

The 5-(2-thienyl)thiazole scaffold is a versatile structural motif for designing enzyme inhibitors that target a range of enzymes beyond those involved in inflammation. The principles of inhibition often involve specific, high-affinity interactions with the enzyme's active site or allosteric sites.

Cholinesterases: Thienobenzo-thiazoles have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets in Alzheimer's disease treatment. nih.gov Studies have shown that some thiazole derivatives are selective inhibitors of BChE. nih.gov Molecular docking has provided insights into the stabilizing interactions between these inhibitors and the enzyme's active site. nih.gov

Carbonic Anhydrases (CAs): 2-amino thiazole derivatives have been evaluated as inhibitors of human carbonic anhydrase isoenzymes I and II (hCA I and hII). researchgate.net These zinc-containing enzymes are involved in numerous physiological processes. The thiazole derivatives were found to be potential inhibitor candidates, with molecular docking studies suggesting high inhibitory potency based on binding energy calculations. researchgate.net

Fungal Enzymes: In the context of antifungal activity, thiazole derivatives have been shown to act as noncompetitive inhibitors of fungal lanosterol C14α-demethylase. mdpi.com This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The mechanism involves competing with the enzyme's physiological substrate for access to the active site, rather than coordinating with the heme iron, which is the mechanism for classical azole antifungals. mdpi.com

Table 3: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Derivative Class | Inhibition Principle | Significance |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Thienobenzo-thiazoles | Selective inhibition; interactions within the enzyme active site. | Potential therapeutic application for Alzheimer's disease. nih.gov |

| Carbonic Anhydrases (hCA I & II) | 2-Amino thiazole derivatives | Inhibition of Zn²⁺-containing active site. | Identified as new potential inhibitor molecules for enzymes involved in diverse physiological processes. researchgate.net |

Advanced Materials Science and Supramolecular Chemistry Applications

Photochromic Properties and Photoswitching Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra, is a key feature in the development of molecular switches and optical memory media. Diarylethenes are a prominent class of photochromic compounds known for their thermal stability and high fatigue resistance. The incorporation of heterocyclic rings like 5-(2-thienyl)thiazole into diarylethene structures is a critical design strategy for tuning their photochromic and fluorescent properties.

Design of Diarylethene-Based Thiazole (B1198619) Derivatives

The design of photoswitchable molecules often involves the integration of a photochromic core, such as a diarylethene, with various aryl groups. The choice of these aryl groups significantly influences the molecule's photochromic performance, including its absorption wavelengths, quantum yields, and thermal stability. The use of a 5-(2-thienyl)thiazole moiety in one or both aryl positions of a diarylethene framework introduces a heteroaromatic system with distinct electronic properties.

The design of such diarylethene derivatives focuses on creating a system that can undergo a reversible 6π-electrocyclization reaction upon irradiation with light of a specific wavelength. The open-ring isomer of a diarylethene containing a 5-(2-thienyl)thiazole unit is typically colorless or weakly colored. Upon irradiation with ultraviolet (UV) light, it undergoes cyclization to form a colored closed-ring isomer. This process can be reversed by irradiating the closed-ring isomer with visible light, causing it to revert to the open-ring form. nih.gov

The electronic properties of the thienyl and thiazole rings contribute to the stability of both the open and closed forms and influence the absorption spectra of the molecule. For instance, the introduction of a thiazole ring, which is more electron-deficient than a thiophene (B33073) ring, can affect the energy levels of the molecular orbitals involved in the photochromic process. This can lead to a shift in the absorption maxima of both isomers, allowing for the fine-tuning of the switching wavelengths.

A study on a new unsymmetrical photochromic diarylethene, 1-[2,4-dimethyl-5-thiazoly]-2-[2-methyl-5-(3-methylphenyl)-3-thienyl]perfluorocyclopentene, demonstrated good photochromism in both hexane (B92381) solution and within a poly-methylmethacrylate (PMMA) amorphous film. The maximum absorption of its closed-ring isomer was observed at 492 nm in hexane and 498 nm in the PMMA film. scientific.net Another similar diarylethene, 1-(2,4-dimethyl-5-thiazolyl)-2-(2-methylphenyl)perfluorocyclopentene, also exhibited reversible photochromism, changing from colorless to yellow upon UV irradiation, with the closed-ring form showing an absorption maximum at 449 nm in hexane and 462 nm in a PMMA film. researchgate.net

Reversible Photo-Modulation of Optical Properties

The photochromic transformation of diarylethenes containing 5-(2-thienyl)thiazole results in a significant and reversible modulation of their optical properties. This is most evident in the change in their UV-Vis absorption spectra. The open-ring isomer typically has an absorption spectrum in the UV region, while the closed-ring isomer exhibits a new, strong absorption band in the visible region, leading to a distinct color change.

This reversible switching between two states with different absorption characteristics forms the basis for their application in optical data storage and molecular switches. The state of the molecule, and therefore the information it represents, can be written with UV light and erased with visible light. The thermal stability of both isomers is a crucial factor for the long-term storage of information.

Furthermore, the photochromic behavior is often accompanied by a modulation of other properties, such as fluorescence. Many diarylethene derivatives are fluorescent in their open-ring form, but this fluorescence is quenched upon cyclization to the closed-ring form. This "off-on" or "on-off" switching of fluorescence provides another channel for reading the state of the molecular switch and has applications in areas such as super-resolution imaging and biological sensing. researchgate.net

| Diarylethene Derivative | Solvent/Matrix | Open-ring λmax (nm) | Closed-ring λmax (nm) | Fluorescence Emission (nm) | Ref. |

| 1-[2,4-dimethyl-5-thiazoly]-2-[2-methyl-5-(3-methylphenyl)-3-thienyl]perfluorocyclopentene | Hexane | - | 492 | 465 | scientific.net |

| 1-[2,4-dimethyl-5-thiazoly]-2-[2-methyl-5-(3-methylphenyl)-3-thienyl]perfluorocyclopentene | PMMA film | - | 498 | - | scientific.net |

| 1-(2,4-dimethyl-5-thiazolyl)-2-(2-methylphenyl)perfluorocyclopentene | Hexane | 293 | 449 | Yes | researchgate.net |

| 1-(2,4-dimethyl-5-thiazolyl)-2-(2-methylphenyl)perfluorocyclopentene | PMMA film | - | 462 | Yes | researchgate.net |

Fluorescent Properties and Optoelectronic Applications

The 5-(2-thienyl)thiazole scaffold is also a key component in the development of fluorescent materials for various optoelectronic applications. The combination of the electron-rich thiophene ring and the electron-deficient thiazole ring can give rise to molecules with interesting photophysical properties, including strong fluorescence and environmental sensitivity.

Fluorescent Dyes and Optical Brighteners

Thiazole-containing compounds have been extensively studied as fluorescent dyes. chim.it The inherent fluorescence of the thiazole ring, often enhanced by the presence of a conjugated system, makes it a valuable chromophore. The 5-(2-thienyl)thiazole structure, with its extended π-conjugation between the two heterocyclic rings, is expected to exhibit significant fluorescent properties.

The fluorescence characteristics, such as the emission wavelength and quantum yield, can be tuned by modifying the chemical structure. For example, the introduction of different substituent groups on the thiophene or thiazole rings can alter the energy of the excited state and thus the color of the emitted light. This tunability is a key advantage in the design of fluorescent dyes for specific applications, such as biological imaging and sensing.

In the context of optical brighteners, which are compounds that absorb light in the UV region and re-emit it in the blue region of the visible spectrum to make materials appear whiter, 5-(2-thienyl)thiazole derivatives could be designed to have the appropriate absorption and emission profiles. The strong fluorescence and photostability of such compounds would be beneficial for their use in textiles, plastics, and detergents.

Applications in Organic Electronics, Photovoltaics, and Light-Emitting Diodes (LEDs)

The semiconducting properties of thiazole-based organic materials have led to their use in a variety of organic electronic devices. nih.gov The electron-deficient nature of the thiazole ring makes it a good electron-accepting unit, which is a desirable characteristic for n-type semiconductors in organic field-effect transistors (OFETs) and as acceptor materials in organic solar cells. semanticscholar.org

The 5-(2-thienyl)thiazole moiety, by combining an electron-rich thiophene with an electron-deficient thiazole, creates a donor-acceptor type structure. Such structures are known to have smaller bandgaps, which is beneficial for absorbing a broader range of the solar spectrum in photovoltaic applications. Thiazole-containing polymers and small molecules have been successfully used in organic solar cells, demonstrating their potential for efficient charge separation and transport.

In the field of organic light-emitting diodes (OLEDs), fluorescent materials are used as the emissive layer. The color of the emitted light is determined by the chemical structure of the fluorescent dye. The tunability of the fluorescence of 5-(2-thienyl)thiazole derivatives makes them promising candidates for use as emitters in OLEDs. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum. Thiazolo[5,4-d]thiazole-based materials, which share structural similarities, have shown promise in OLEDs and other optoelectronic devices. researchgate.netrsc.org

| Application Area | Potential Role of 5-(2-Thienyl)thiazole | Key Properties |

| Organic Electronics | Building block for n-type and donor-acceptor semiconductors | Electron-deficient thiazole ring, tunable electronic properties |

| Photovoltaics | Component of donor or acceptor materials in organic solar cells | Donor-acceptor structure, potential for small bandgap |

| Light-Emitting Diodes (LEDs) | Emitter material in the emissive layer of OLEDs | Strong fluorescence, tunable emission color |

Mechanisms of Fluorescence Emission and Quenching

The fluorescence of 5-(2-thienyl)thiazole and its derivatives arises from the radiative decay of an electron from an excited singlet state to the ground state. Upon absorption of a photon of appropriate energy, an electron is promoted to a higher energy level. The molecule then relaxes to the lowest vibrational level of the first excited singlet state, from which it can return to the ground state by emitting a photon. The wavelength of the emitted light corresponds to the energy difference between the excited and ground states.

Fluorescence quenching is a process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including collisional quenching, energy transfer, and the formation of non-fluorescent complexes. In the context of 5-(2-thienyl)thiazole derivatives, quenching can be induced by the presence of other molecules or ions in the environment.

For example, in diarylethene systems incorporating a 5-(2-thienyl)thiazole moiety, the fluorescence of the open-ring form is often quenched upon photoisomerization to the closed-ring form. This is a form of intramolecular quenching, where the closed-ring isomer provides a non-radiative decay pathway for the excited state.

External quenching agents can also affect the fluorescence of 5-(2-thienyl)thiazole derivatives. For instance, the presence of electron-deficient molecules like nitroaromatics can lead to fluorescence quenching through an electron transfer mechanism. nih.gov The excited fluorophore donates an electron to the quencher, forming a non-fluorescent radical ion pair. The efficiency of this process depends on the electron-donating ability of the excited fluorophore and the electron-accepting ability of the quencher.